Methyl2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}acetatehydrochloride
Description
Methyl 2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}acetate hydrochloride is a fluorinated azetidine derivative with a molecular structure comprising a four-membered azetidine ring substituted with a trifluoromethyl (-CF₃) group and an ether-linked methyl acetate moiety. The hydrochloride salt form enhances its stability and solubility, making it suitable for pharmaceutical or agrochemical research applications. Azetidines are increasingly studied due to their conformational rigidity and metabolic stability, which are advantageous in drug design .
Properties
Molecular Formula |
C7H11ClF3NO3 |
|---|---|
Molecular Weight |
249.61 g/mol |
IUPAC Name |
methyl 2-[3-(trifluoromethyl)azetidin-3-yl]oxyacetate;hydrochloride |
InChI |
InChI=1S/C7H10F3NO3.ClH/c1-13-5(12)2-14-6(3-11-4-6)7(8,9)10;/h11H,2-4H2,1H3;1H |
InChI Key |
USSONTRTYLZTLE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1(CNC1)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}acetatehydrochloride typically involves several steps. One common method includes the reaction of 3-(trifluoromethyl)azetidine with methyl chloroacetate under specific conditions to form the desired product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Methyl2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}acetatehydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}acetatehydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}acetatehydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The azetidine ring can form stable complexes with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs based on structural motifs, substituents, and physicochemical properties.
Methyl 2-(Azetidin-3-yl)acetate Hydrochloride (CAS 890849-61-3)
- Molecular Formula: C₆H₁₁NO₂·HCl
- Key Differences : Lacks the trifluoromethyl (-CF₃) group and the ether oxygen bridge.
- Lower molecular weight (179.6 g/mol vs. ~263.6 g/mol for the target compound) due to missing -CF₃ and oxygen.
- Applications : Likely used as a simpler azetidine scaffold in medicinal chemistry .
Ethyl 2-(Azetidin-3-yl)-2-fluoroacetate Hydrochloride (CAS 1780567-99-8)
- Molecular Formula: C₇H₁₃ClFNO₂
- Key Differences : Contains a fluorine atom on the acetate chain and an ethyl ester (vs. methyl ester).
- Implications: Increased steric bulk from the ethyl group may reduce enzymatic hydrolysis rates. Fluorine’s electronegativity could enhance metabolic stability compared to non-fluorinated analogs.
- Applications : Fluorinated azetidines are common in kinase inhibitors or protease inhibitors .
Triflusulfuron-Methyl (from )
- Molecular Motif : Contains a sulfonylurea and triazine group (unrelated to azetidine).
- Key Differences : Entirely distinct core structure; acts as a sulfonylurea herbicide.
Comparative Data Table
*Estimated values based on structural analogs. †Predicted using fragment-based methods.
Biological Activity
Methyl 2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}acetate hydrochloride, with a molecular formula of C7H11ClF3NO and a molecular weight of 249.61 g/mol, is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
The compound exhibits various biological activities that can be attributed to its structural characteristics. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can significantly influence the compound's interaction with biological targets.
- Antimicrobial Activity : Research indicates that compounds with azetidine structures often exhibit antimicrobial properties. The presence of the trifluoromethyl group may enhance this activity by increasing membrane permeability or disrupting cellular processes in bacteria and fungi .
- Anticancer Potential : Some studies have suggested that azetidine derivatives can inhibit tumor growth through various pathways, including apoptosis induction and cell cycle arrest. The specific mechanisms by which methyl 2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}acetate hydrochloride exerts these effects require further investigation but may involve modulation of signaling pathways related to cancer cell proliferation .
- Neuroprotective Effects : There is emerging evidence that certain azetidine derivatives can exhibit neuroprotective effects, potentially through the modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells. This property could make methyl 2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}acetate hydrochloride a candidate for further studies in neurodegenerative diseases .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antimicrobial Studies : A study conducted on various azetidine derivatives, including those with trifluoromethyl substitutions, demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was proposed to involve disruption of bacterial cell wall synthesis and function.
- Cancer Research : In vitro studies have shown that methyl 2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}acetate hydrochloride can induce apoptosis in specific cancer cell lines, such as breast and lung cancer cells. These findings suggest a potential role for this compound in cancer therapy.
- Neuroprotection : Experimental models for neurodegenerative diseases have indicated that the compound may protect against neuronal death induced by oxidative stress. This effect was measured using cell viability assays and markers for oxidative damage.
Future Directions
Further research is required to fully elucidate the biological mechanisms underlying the activities of methyl 2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}acetate hydrochloride. Key areas for future investigation include:
- In vivo Studies : To assess the therapeutic potential and safety profile in animal models.
- Mechanistic Studies : To clarify the pathways involved in its antimicrobial and anticancer activities.
- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced efficacy and reduced toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
